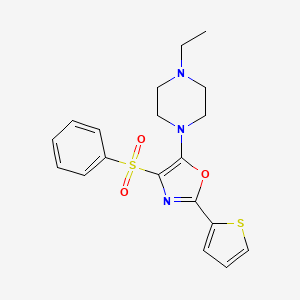

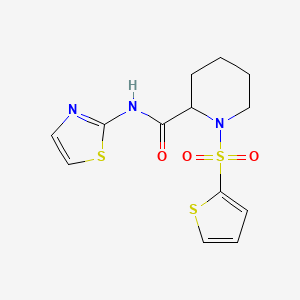

5-(4-Ethylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

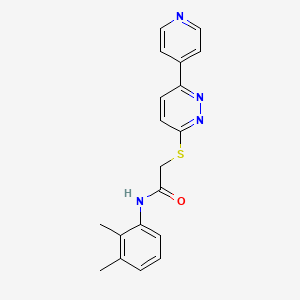

5-(4-Ethylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole, also known as EPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPO is a heterocyclic compound that contains a piperazine ring, a sulfonyl group, and an oxazole ring.

Scientific Research Applications

Microwave-Assisted Synthesis in Medicinal Chemistry

Research on similar compounds to 5-(4-Ethylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole shows the potential for microwave-assisted synthesis in medicinal chemistry. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei were synthesized and displayed antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Inhibition of Human Enzymes

Compounds structurally related to 5-(4-Ethylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole have been studied for their potential to inhibit human enzymes. For instance, novel 2-amino-5-hydroxyindoles, including ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate, were found to potently inhibit human recombinant 5-lipoxygenase, an enzyme involved in leukotriene biosynthesis (Landwehr et al., 2006).

Tuberculostatic Activity

Research on (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives revealed their potential tuberculostatic activity. These compounds, sharing structural similarities with 5-(4-Ethylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole, demonstrated significant inhibitory effects against tuberculosis-causing microorganisms (Foks et al., 2004).

Anticonvulsant and Antispasmodic Properties

Studies on 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, which are structurally related to the compound , showed their potential as selective antagonists of strychnine-induced convulsions and as potential antispastic agents. These findings suggest possible applications in neurological disorders (Kane et al., 1994).

Fluorescent Molecular Probes

The study of 2,5-Diphenyloxazoles, closely related to 5-(4-Ethylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole, revealed their application as fluorescent solvatochromic dyes. These compounds have potential uses in studying various biological events and processes due to their fluorescence-environment dependence and long emission wavelengths (Diwu et al., 1997).

Synthesis and Characterization in Organic Chemistry

Research into 2-(phenylsulfonyl)-1,3-oxazole, a compound structurally related to 5-(4-Ethylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole, showed the potential for creating various 2,5-disubstituted-1,3-oxazoles. This demonstrates its usefulness in organic chemistry for synthesizing diverse chemical structures (Williams & Fu, 2010).

properties

IUPAC Name |

4-(benzenesulfonyl)-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-2-21-10-12-22(13-11-21)19-18(20-17(25-19)16-9-6-14-26-16)27(23,24)15-7-4-3-5-8-15/h3-9,14H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOYCEZPBKOWBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Ethylpiperazin-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide](/img/structure/B2690647.png)

![3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2690650.png)

![1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2690651.png)

![N-[(3-Chlorophenyl)methyl]-N-(1,2-dimethylpiperidin-4-yl)prop-2-enamide](/img/structure/B2690653.png)

![5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2690654.png)

![5-ethyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2690668.png)